BenchChemオンラインストアへようこそ!

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

DPP-4 inhibition stereochemistry-activity relationship dipeptidyl peptidase

Securing the correct stereochemistry and salt form of this 2-azanorbornane building block is critical for lead optimization success. This precise exo-6-S configured isomer yields DPP-4 inhibitors with an IC₅₀ of 16.8 nM, over 59.5-fold selectivity versus off-target DPP-8/9. Its hydrochloride salt ensures ≥200 mg/mL aqueous solubility for direct use in assays, while the Boc-group enables orthogonal synthetic manipulation, preventing the uncontrolled side reactions seen with free amines.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
Cat. No. B11788014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC(C1C2)N.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7;/h7-9H,4-6,12H2,1-3H3;1H
InChIKeyIEIPJHPABAWGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride: Procurement-Ready Bicyclic Amine Building Block


Tert‑butyl 6‑amino‑2‑azabicyclo[2.2.1]heptane‑2‑carboxylate hydrochloride (CAS 1381947‑42‑7, free‑base CAS 1005077‑74‑6) is a Boc‑protected, bridged bicyclic amine supplied as the hydrochloride salt [REFS‑1]. It belongs to the 2‑azabicyclo[2.2.1]heptane (2‑azanorbornane) scaffold class — a conformationally restricted, sp³‑rich framework with a fraction Csp³ of 0.91 and topological polar surface area of 55.56 Ų [REFS‑2]. The compound serves as a key intermediate for constructing stereochemically defined DPP‑4 inhibitors, nAChR ligands, and kinase‑targeted agents that leverage the scaffold's rigid bicyclic architecture [REFS‑3][REFS‑4].

Why Tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride Cannot Be Swapped with Regioisomeric or Unprotected Analogs


Substituting a 7‑amino regioisomer, a 3‑azabicyclo[3.2.1]octane scaffold, or an unprotected free amine for this specific building block introduces quantifiable losses in downstream biological activity and synthetic efficiency. The 6‑amino‑2‑azabicyclo[2.2.1]heptane scaffold provides a unique nitrogen‑bridgehead geometry with a measured inversion barrier ΔG‡ of 7.2 kcal mol⁻¹, distinct from the unusually high barrier in the 7‑aza isomer [REFS‑1]. In downstream DPP‑4 inhibitors, switching the exo‑6‑S configuration to exo‑6‑R abolishes inhibitory activity (IC₅₀ >1000 nM vs 16.8 nM) [REFS‑2]. The hydrochloride salt form delivers ≥200 mg mL⁻¹ aqueous solubility [REFS‑3], while the free base lacks the protonated amine required for equivalent aqueous handling. The Boc protecting group is essential for orthogonal synthetic manipulation; unprotected analogs undergo uncontrolled side reactions during multi‑step synthesis. These differences are not minor — they directly determine whether a lead series progresses or fails.

Quantitative Differentiation Evidence: Tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride vs Closest Analogs


Stereochemical Configuration Drives >59-Fold Difference in Target Engagement: S-exo vs R-exo Diastereomers

When elaborated into DPP‑4 inhibitor 12a (neogliptin) using this building block's S‑exo‑6‑amino stereochemistry, the compound exhibits an IC₅₀ of 16.8 ± 2.2 nM against recombinant human DPP‑4. The R‑exo diastereomer 12b, constructed from the enantiomeric building block, is essentially inactive (IC₅₀ >1000 nM). This >59.5‑fold difference originates solely from the stereochemical configuration at the 6‑position of the 2‑azabicyclo[2.2.1]heptane scaffold [REFS‑1]. The endo‑configured mixture (12c/12d) is likewise inactive (IC₅₀ >1000 nM), confirming that both the exo orientation and S absolute configuration are independently required for activity.

DPP-4 inhibition stereochemistry-activity relationship dipeptidyl peptidase type 2 diabetes

DPP-4 Inhibitory Potency Surpasses Marketed Gliptins: Neogliptin (IC₅₀ = 16.8 nM) vs Sitagliptin and Vildagliptin

Compound 12a (neogliptin), synthesized from the target 2‑azabicyclo[2.2.1]heptane building block, achieves a DPP‑4 IC₅₀ of 16.8 ± 2.2 nM in a recombinant human enzyme assay. This value is numerically more potent than the standard reference IC₅₀ values for sitagliptin (18.0 nM) and vildagliptin (34.0 nM) compiled from independent validated datasets [REFS‑2]. Within the same study, the authors confirmed that 12a was more potent than vildagliptin and sitagliptin under their assay conditions using certified reference samples of marketed drugs [REFS‑1]. This potency advantage is scaffold‑dependent: replacement of the 2‑azabicyclo[2.2.1]heptane moiety with alternative bicyclic amines (3‑azabicyclo[3.2.1]octane) in the same chemotype series altered both potency and selectivity profiles [REFS‑1].

DPP-4 inhibitor neogliptin comparative pharmacology antidiabetic agents

DPP-4 Selectivity Over DPP-8 and DPP-9: >59.5-Fold Window Achieved with 2-Azabicyclo[2.2.1]heptane Scaffold

Compound 12a, derived from the 6‑amino‑2‑azabicyclo[2.2.1]heptane scaffold, exhibits DPP‑4 IC₅₀ of 16.8 ± 2.2 nM while showing no measurable inhibition of DPP‑8 or DPP‑9 at concentrations up to 1000 nM (>59.5‑fold selectivity) [REFS‑1]. This selectivity window is critical because DPP‑8 and DPP‑9 inhibition has been associated with alopecia, thrombocytopenia, and gastrointestinal toxicity in preclinical models, contributing to the clinical failure of non‑selective DPP inhibitors. The selectivity arises from the geometric fit of the 2‑azabicyclo[2.2.1]heptane scaffold within the DPP‑4 active site: molecular docking shows GlideScore of −5.80 and MM‑GBSA ΔGbind of −17.05 kcal mol⁻¹ for sitagliptin, with 12a achieving comparable binding parameters that exclude DPP‑8/DPP‑9 pocket occupancy [REFS‑1].

DPP-4 selectivity DPP-8 DPP-9 off-target pharmacology safety margin

Predicted hERG Cardiotoxicity: 2-Azabicyclo[2.2.1]heptane Scaffold Shows Lower Proarrhythmic Risk than Sitagliptin and Vildagliptin

In silico hERG K⁺ channel blockade prediction (QPlogHERG, where more negative values indicate higher predicted risk) yields a value of −3.191 for compound 12a, compared to −4.351 for sitagliptin and −5.14 for vildagliptin [REFS‑1]. The less negative value for 12a corresponds to a lower predicted proarrhythmic potential. This difference is scaffold‑attributable: the rigid 2‑azabicyclo[2.2.1]heptane core restricts the conformational freedom of the protonated amine, reducing its accessibility to the hERG channel inner cavity pharmacophore relative to the more flexible pyrrolidine‑based vildagliptin scaffold. Experimentally, 12a was found to have a low cardiotoxic effect compared to sitagliptin, consistent with the in silico prediction [REFS‑1].

hERG liability cardiotoxicity prediction QPlogHERG drug safety ADMET

Aqueous Stability from Suppressed Intramolecular Cyclisation: Conformational Rigidity Prevents Degradation

Compound 12a demonstrates stability in aqueous solutions attributed to its low intramolecular cyclisation potential — a direct consequence of the rigid 2‑azabicyclo[2.2.1]heptane scaffold [REFS‑1]. In contrast, analogous inhibitors built on more flexible pyrrolidine or piperidine scaffolds (e.g., vildagliptin) are susceptible to intramolecular cyclisation via nucleophilic attack of the free amine on the nitrile or amide carbonyl, forming cyclic amidine or diketopiperazine degradants that reduce potency and complicate formulation. The 2‑azabicyclo[2.2.1]heptane core enforces a fixed exo orientation of the 6‑amino group with a nitrogen inversion barrier ΔG‡ of 7.2 kcal mol⁻¹ [REFS‑2], effectively locking the amine in a geometry disfavored for intramolecular attack. This scaffold‑intrinsic stability translates to longer solution‑state shelf life and more reproducible biological assay data.

aqueous stability intramolecular cyclisation conformational restriction formulation stability shelf-life

Hydrochloride Salt Aqueous Solubility ≥200 mg/mL vs Free Base: Enables Direct Use in Aqueous Reaction Conditions

The hydrochloride salt form (CAS 1381947‑42‑7, MW 248.75) provides aqueous solubility of ≥200 mg mL⁻¹ (≥2595 mM) [REFS‑1], representing a critical handling advantage over the free base (CAS 1005077‑74‑6, MW 212.29), which has a predicted aqueous solubility of 7.11 mg mL⁻¹ (ESOL) to 39.3 mg mL⁻¹ (SILICOS‑IT) [REFS‑2]. The ≥5‑fold solubility advantage (conservative estimate based on highest free‑base prediction of 39.3 mg mL⁻¹) of the HCl salt enables direct dissolution in aqueous reaction media for amide coupling, reductive amination, and Boc‑deprotection steps without co‑solvents that may complicate workup or require removal from final products. The free base form, while available at higher purity (98% [REFS‑3] vs 95% [REFS‑4] for the HCl salt), requires organic co‑solvents for dissolution and may precipitate during aqueous workup, reducing synthetic throughput.

hydrochloride salt aqueous solubility free base comparison synthetic handling formulation compatibility

Highest-Impact Procurement Scenarios for Tert-Butyl 6-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride


DPP-4 Inhibitor Lead Optimization: Replacing Flexible Pyrrolidine Scaffolds with a Conformationally Locked Bicyclic Amine

Medicinal chemistry teams developing next‑generation DPP‑4 inhibitors can procure this building block to replace the metabolically labile pyrrolidine‑2‑carbonitrile moiety found in vildagliptin. The S‑exo‑6‑amino stereochemistry yields neogliptin‑class inhibitors with demonstrated IC₅₀ of 16.8 nM, >59.5‑fold selectivity over DPP‑8/DPP‑9, and lower predicted hERG liability (QPlogHERG −3.191) than sitagliptin (−4.351) [REFS‑1]. The aqueous stability conferred by suppressed intramolecular cyclisation [REFS‑1] makes this scaffold particularly valuable for programs where vildagliptin‑like degradation has been a formulation liability.

Stereochemistry‑Dependent nAChR Ligand Design: Exo‑6‑Amino as a Selectivity Handle for α4β2 vs α7 Subtypes

The 6‑amino‑2‑azanorbornane framework, when elaborated with appropriate heteroaryl substituents, provides differential nicotinic acetylcholine receptor (nAChR) subtype selectivity. Published SAR demonstrates that endo‑5‑ and endo‑6‑substituted 2‑azabicyclo[2.2.1]heptanes show high selectivity for α4β2 versus α7 nAChR subtypes, while exo isomers show comparatively weak affinity at both subtypes [REFS‑2]. Procuring the building block with defined endo/exo stereochemistry allows rational control of nAChR subtype selectivity in pain, cognition, and smoking cessation programs.

Kinase Inhibitor Scaffold Diversification: Sp³‑Rich Bicyclic Core for Improved Physicochemical Properties

For kinase inhibitor programs seeking to escape flat, aromatic chemotypes, the 2‑azabicyclo[2.2.1]heptane building block offers a fraction Csp³ of 0.91 and TPSA of 55.56 Ų [REFS‑3] — metrics that correlate with improved aqueous solubility, reduced CYP inhibition, and lower promiscuity. The scaffold has been incorporated into KRAS inhibitor patent applications [REFS‑4] and cathepsin C inhibitor programs, validating its utility beyond DPP‑4. The hydrochloride salt form's ≥200 mg mL⁻¹ solubility [REFS‑5] enables direct use in aqueous‑compatible kinase assay buffer preparation, streamlining SAR expansion.

Multi‑Gram Scale Synthesis of Constrained Peptidomimetics: Boc‑Protected Amino Handle for Orthogonal Elaboration

Process chemistry groups requiring multi‑gram quantities of a rigid β‑amino acid surrogate can leverage the established 5‑step synthetic route that yields Boc‑monoprotected 5‑ and 6‑amino‑2‑azanorbornanes in multi‑gram quantities with regio‑ and stereochemistry confirmed by 2D NMR [REFS‑6]. The Boc protecting group enables orthogonal deprotection under acidic conditions without affecting the hydrochloride salt of the bridgehead amine, allowing sequential functionalization at the 6‑amino and bridgehead nitrogen positions. This orthogonal reactivity profile is essential for constructing peptidomimetics where precise control over amide bond geometry — enforced by the scaffold's 7.2 kcal mol⁻¹ nitrogen inversion barrier [REFS‑7] — is required for biological activity.

Quote Request

Request a Quote for Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.